N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
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Overview
Description
- It combines an indole moiety, a benzothiazole ring, and a tetrazole group, making it intriguing for scientific exploration.
N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide: is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves multiple steps. One possible route starts with the reaction of m-anisidine with NaNO₂ and concentrated aqueous hydrochloric acid.
Industrial Production: While industrial-scale production methods may vary, researchers have explored efficient synthetic routes to obtain this compound.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. For example, oxidation may involve oxidizing agents like KMnO₄ or PCC, while reduction could use reducing agents like LiAlH₄.
Major Products: The products formed from these reactions would vary based on the specific reaction conditions.
Scientific Research Applications
Biology: It might serve as a probe for biological studies due to its unique structure.
Medicine: Investigations into its pharmacological properties could reveal potential therapeutic applications.
Industry: Its use in materials science or as a starting material for other compounds is worth exploring.
Mechanism of Action
- The compound’s mechanism of action remains an open question. Researchers would need to investigate its interactions with molecular targets and pathways to understand its effects fully.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other related compounds.
Similar Compounds: While I don’t have specific names, exploring related indole derivatives and benzothiazole-tetrazole hybrids would provide context.
Remember that this compound’s potential lies in its versatility and the scientific community’s ongoing research.
Properties
Molecular Formula |
C26H21N7O2S3 |
---|---|
Molecular Weight |
559.7 g/mol |
IUPAC Name |
N-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C26H21N7O2S3/c34-23(15-36-25-29-30-31-33(25)19-7-2-1-3-8-19)27-18-10-11-20-22(14-18)38-26(28-20)37-16-24(35)32-13-12-17-6-4-5-9-21(17)32/h1-11,14H,12-13,15-16H2,(H,27,34) |
InChI Key |
WONSVQAKURBLPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(S3)C=C(C=C4)NC(=O)CSC5=NN=NN5C6=CC=CC=C6 |
Origin of Product |
United States |
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